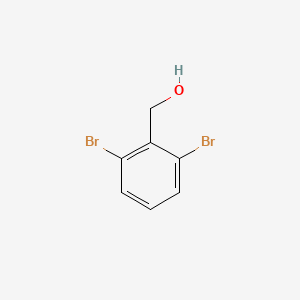

(2,6-Dibromophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMDGZCWRBIKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694360 | |

| Record name | (2,6-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013031-65-6 | |

| Record name | (2,6-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dibromophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of (2,6-Dibromophenyl)methanol via Aldehyde Reduction

This technical guide provides a comprehensive overview of the synthesis of (2,6-dibromophenyl)methanol from its corresponding aldehyde, 2,6-dibromobenzaldehyde. The core of this transformation is the reduction of a carbonyl group to a primary alcohol. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this valuable synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Foundational Principles: The Chemistry of Carbonyl Reduction

The synthesis of this compound from 2,6-dibromobenzaldehyde is a classic example of nucleophilic addition to a carbonyl group. The carbon-oxygen double bond in the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[1][2] The reduction is achieved using a reagent that can deliver a hydride ion (H⁻), a potent nucleophile.

The general mechanism proceeds in two fundamental steps:

-

Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon, forming a new carbon-hydrogen bond and breaking the C=O pi bond. This results in the formation of a tetrahedral alkoxide intermediate.[2][3]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent (like methanol or water) or during an acidic workup step to yield the final primary alcohol.[1][2][3]

Mechanism of Sodium Borohydride Reduction

Caption: Mechanism of Aldehyde Reduction with NaBH4.

Selecting the Optimal Reducing Agent

While several reagents can effect this transformation, the choice depends on factors like chemoselectivity, safety, and operational simplicity.

| Reducing Agent | Key Characteristics & Rationale for Use |

| Sodium Borohydride (NaBH₄) | (Recommended) A mild and selective reducing agent. It efficiently reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.[3][4] Its stability in protic solvents like methanol and ethanol makes it exceptionally convenient and safe for this specific synthesis.[1][4] |

| Lithium Aluminum Hydride (LiAlH₄) | A much more powerful and reactive reducing agent. While it would certainly reduce the aldehyde, its high reactivity necessitates strict anhydrous conditions and a more hazardous quenching procedure. It is generally considered "overkill" for this transformation and offers no practical advantage over NaBH₄.[5] |

| Catalytic Transfer Hydrogenation | An alternative "green" method using a catalyst (e.g., Ruthenium-based) and a hydrogen donor like isopropanol or formic acid.[6][7][8] This approach avoids stoichiometric metal hydride waste but requires catalyst optimization and may be less straightforward for routine lab-scale synthesis compared to the NaBH₄ method. |

For the synthesis of this compound, sodium borohydride stands out as the superior choice due to its high efficiency, excellent safety profile, and simple experimental setup.

Field-Proven Experimental Protocol

This protocol details a reliable, self-validating method for the reduction of 2,6-dibromobenzaldehyde using sodium borohydride. The inclusion of in-process monitoring via Thin Layer Chromatography (TLC) ensures the reaction is complete before proceeding to workup, guaranteeing efficiency and reproducibility.

Materials & Reagents

-

2,6-Dibromobenzaldehyde (CAS: 67713-23-9)

-

Sodium Borohydride (NaBH₄), 98%+

-

Methanol (MeOH), ACS grade

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, TLC plates (silica gel)

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde). Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Causality Insight: Cooling the reaction is crucial to moderate the exothermic nature of the hydride reduction, preventing potential side reactions and ensuring controlled reactivity.

-

-

Addition of Reducing Agent: Add sodium borohydride (1.2 eq) to the cooled solution portion-wise over 15-20 minutes.

-

Causality Insight: Portion-wise addition prevents a rapid, uncontrolled reaction and manages the evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic methanol solvent.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C. Monitor its progress using TLC (e.g., eluent: 20% Ethyl Acetate in Hexane). The reaction is complete when the starting aldehyde spot (visualized under UV light) has been completely consumed. This typically takes 1-2 hours.

-

Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous NH₄Cl solution to the flask while still in the ice bath. This will quench any unreacted NaBH₄ and protonate the intermediate alkoxide. Continue stirring for 15 minutes.

-

Workup & Extraction:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add an organic solvent like Dichloromethane or Ethyl Acetate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Isolation: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which often solidifies upon standing.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

Purification and Characterization

While the crude product is often of high purity, recrystallization can be performed for analytical purposes.

-

Purification: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford a pure, crystalline product.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Melting Point: To assess purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

Conclusion

The reduction of 2,6-dibromobenzaldehyde to this compound is a fundamental and highly reliable transformation. The use of sodium borohydride in methanol offers a safe, efficient, and operationally simple method suitable for a wide range of laboratory scales. By following the detailed protocol, which incorporates crucial control steps like temperature management and in-process monitoring, researchers can confidently produce high-purity this compound, a versatile building block for further synthetic endeavors in pharmaceutical and materials science research.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

-

Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

-

Nieto, I., et al. (2011). Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold. Organometallics, 30(23), 6485-6494. [Link]

-

Krische, M. J. (2012). Formation of C-C bonds via ruthenium-catalyzed transfer hydrogenation. Pure and Applied Chemistry, 84(8), 1729-1739. [Link]

-

Ngai, M.-Y., Skucas, E., & Krische, M. J. (2008). Ruthenium Catalyzed C-C Bond Formation via Transfer Hydrogenation: Branch-Selective Reductive Coupling of Allenes to Paraformaldehyde and Higher Aldehydes. Organic letters, 10(13), 2705-2708. [Link]

- Preparation method of 2-amino-3,5-dibromobenzaldehyde. (2015).

-

Gini, A., et al. (2020). Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry, 22(16), 5246-5251. [Link]

-

Novák, Z., et al. (2014). Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. The Journal of Organic Chemistry, 79(10), 4326-4334. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold | Semantic Scholar [semanticscholar.org]

- 7. Formation of C-C bonds via ruthenium-catalyzed transfer hydrogenation() - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

(2,6-Dibromophenyl)methanol: A Comprehensive Technical Guide for Scientific Professionals

An Introduction to a Versatile Synthetic Building Block

(2,6-Dibromophenyl)methanol, also known as 2,6-dibromobenzyl alcohol, is a halogenated aromatic alcohol. Its structure, featuring a phenyl ring substituted with two bromine atoms ortho to a hydroxymethyl group, makes it a valuable intermediate in organic synthesis. The steric hindrance and electronic effects imparted by the bromine atoms influence its reactivity, offering unique opportunities for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of its known properties, synthesis, and handling, compiled for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1013031-65-6 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1][2] |

| Molecular Weight | 265.93 g/mol | [1][2] |

| Physical Form | Likely a solid | Inferred from similar compounds |

| Purity | Commercially available at ≥95% | [2] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route would involve the reduction of the corresponding aldehyde, 2,6-dibromobenzaldehyde.

Conceptual Synthesis Workflow

A potential pathway for the synthesis of this compound is the reduction of 2,6-dibromobenzaldehyde. This transformation is a fundamental reaction in organic chemistry.

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Experimental Protocol: Reduction of 2,6-Dibromobenzaldehyde

The following is a generalized, illustrative protocol. Researchers should adapt this based on standard laboratory procedures and safety practices.

-

Dissolution: Dissolve 2,6-dibromobenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Characterization

Experimental spectral data for this compound is not widely available. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum. Due to the substitution pattern, a triplet and a doublet are anticipated.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons, likely in the range of 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. It typically appears as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atoms attached to the bromine atoms showing characteristic shifts.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is anticipated in the aliphatic region of the spectrum, typically around 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ is indicative of the C-O single bond stretch.

-

C-Br Stretch: Absorptions corresponding to the C-Br bonds are expected in the fingerprint region of the spectrum.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The hydroxyl group can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification reactions. The bromine atoms can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. This allows for the construction of more complex molecular architectures.

While specific examples of its use in drug development are not prominently documented in publicly accessible literature, its structural motif is of interest in the design of bioactive molecules. The dibromo-substitution pattern can influence the conformation of the molecule and its interactions with biological targets.

Safety and Handling

Although a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. Its dibrominated phenyl ring and reactive hydroxyl group provide multiple avenues for derivatization and the construction of complex molecular frameworks. While detailed experimental data on its properties and reactivity are currently limited in the public domain, this guide provides a foundational understanding for its use in a research and development setting. As with any chemical, it is imperative to follow safe laboratory practices during its handling and use.

References

Due to the limited availability of specific literature on this compound, this reference list includes sources for analogous compounds and general chemical principles.

Sources

An In-depth Technical Guide to (2,6-Dibromophenyl)methanol: A Key Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dibromophenyl)methanol, a halogenated aromatic alcohol, serves as a versatile and crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a phenyl ring substituted with two bromine atoms ortho to a hydroxymethyl group, imparts distinct reactivity and physicochemical properties that are highly sought after in the design and synthesis of complex molecules. The steric hindrance provided by the ortho-bromo substituents can direct reactions to other positions on the ring and influence the conformation of resulting molecules, a key consideration in rational drug design. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Identity

-

Molecular Formula: C₇H₆Br₂O

-

Molecular Weight: 265.93 g/mol [2]

-

Synonyms: 2,6-Dibromobenzyl alcohol

Chemical Structure

Caption: Synthetic route to this compound.

Experimental Protocol: Sodium Borohydride Reduction of 2,6-Dibromobenzaldehyde

This protocol is adapted from established procedures for the reduction of aromatic aldehydes. [3][4][5][6][7]

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dibromobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde) at room temperature.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Causality Insight: Slow addition is crucial to manage the exothermic reaction and prevent the formation of byproducts. Methanol serves as a protic solvent that activates the borohydride and protonates the resulting alkoxide. [8]4. Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot indicates reaction completion.

-

Quenching: Once the reaction is complete (typically within 1-2 hours), slowly add deionized water to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and melting point analysis. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of the benzylic methylene and hydroxyl proton signals in the ¹H NMR spectrum are key indicators of a successful reduction.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1013031-65-6 | [1][2] |

| Molecular Formula | C₇H₆Br₂O | |

| Molecular Weight | 265.93 g/mol | [2] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. [9][10]Insoluble in water. | Predicted |

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

-

Aromatic Protons (C₆H₃): A multiplet or a triplet and a doublet in the range of δ 7.0-7.6 ppm. The coupling patterns will depend on the specific coupling constants between the protons.

-

Benzylic Protons (CH₂): A singlet around δ 4.5-4.8 ppm. The absence of coupling to the hydroxyl proton is common in many solvents due to rapid exchange.

-

Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent dependent, typically appearing between δ 2.0-5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Signals for the four distinct aromatic carbons are expected in the region of δ 120-145 ppm. The carbons attached to the bromine atoms will appear as singlets.

-

Benzylic Carbon (CH₂): A signal for the methylene carbon is expected around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1400-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

-

C-Br Stretch: Bands in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of biologically active molecules due to the presence of multiple functionalizable sites. The bromine atoms can be readily transformed into other functional groups via cross-coupling reactions, and the hydroxyl group can be modified through etherification or esterification.

Role as a Precursor to Enzyme Inhibitors

Bromophenol derivatives have demonstrated significant potential as inhibitors of various enzymes implicated in disease. For instance, novel bromophenol compounds have been synthesized and shown to be potent inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE). [11]CAs are involved in processes such as pH regulation and fluid secretion, making them targets for drugs treating glaucoma and certain types of cancer. AChE is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.

Illustrative Synthetic Workflow: From this compound to a Potential Bioactive Scaffold

The following workflow illustrates how this compound could be utilized to generate a library of diverse compounds for screening against a biological target.

Caption: A generalized workflow for the utilization of this compound in drug discovery.

Potential Signaling Pathway Involvement

Derivatives of bromophenols have been shown to inhibit enzymes like acetylcholinesterase. Inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is central to the therapeutic effect of drugs used in the management of Alzheimer's disease.

Caption: Diagram illustrating the inhibition of Acetylcholinesterase by a potential this compound derivative.

Conclusion

This compound is a valuable and strategically important building block for synthetic and medicinal chemists. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the creation of diverse molecular architectures. The insights provided in this guide underscore its potential in the development of novel therapeutic agents, particularly in the realm of enzyme inhibition. As the demand for innovative molecular scaffolds in drug discovery continues to grow, the utility of this compound is poised to expand, offering researchers a powerful tool to explore new chemical space and address unmet medical needs.

References

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

ResearchGate. High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum.... [Link]

-

MIT Libraries. Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. [Link]

-

Royal Society of Chemistry. Contents - The Royal Society of Chemistry. [Link]

-

ResearchGate. Reduction using sodium borohyride?. [Link]

-

University of Colorado Boulder. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

National Center for Biotechnology Information. Expanding Bioactive Fragment Space with the Generated Database GDB-13s. [Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. [Link]

-

MDPI. Bioactive Compounds: Natural Defense Against Cancer?. [Link]

-

National Center for Biotechnology Information. Special Issue—“Bioactive Compounds from Natural Sources II”. [Link]

-

National Center for Biotechnology Information. Methanol | CH3OH | CID 887 - PubChem. [Link]

-

MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

-

Britannica. Alcohol - Boiling Point, Solubility, Flammability. [Link]

- Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. This compound | 1013031-65-6 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. rsc.org [rsc.org]

- 8. epichem.com [epichem.com]

- 9. Methanol Solvent Properties [macro.lsu.edu]

- 10. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of the Benzylic Alcohol in (2,6-Dibromophenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromophenyl)methanol is an aromatic alcohol characterized by a hydroxymethyl group attached to a benzene ring bearing two bromine atoms in the ortho positions. This unique substitution pattern imparts a distinct reactivity profile to the benzylic alcohol, governed by a complex interplay of steric and electronic effects. This technical guide provides a comprehensive analysis of these governing factors, detailed experimental protocols for key transformations, and an exploration of the molecule's utility in synthetic chemistry. We will dissect the causality behind its reactivity, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Structural Uniqueness of this compound

Benzylic alcohols are a cornerstone class of intermediates in organic synthesis, valued for their versatile reactivity. The hydroxyl group can be oxidized to an aldehyde, converted into a leaving group for nucleophilic substitution, or used to form esters and ethers. The reactivity of the benzylic position is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

In this compound, the presence of two bulky halogen atoms flanking the reaction center introduces significant steric and electronic perturbations compared to unsubstituted benzyl alcohol. Understanding these perturbations is critical for predicting and controlling its chemical behavior.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties.

| Property | Value | Source |

| CAS Number | 1013031-65-6 | [1][2] |

| Molecular Formula | C₇H₆Br₂O | [1][2] |

| Molecular Weight | 265.93 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [2] |

Core Directive: Factors Governing Reactivity

The reactivity of the benzylic alcohol in this compound is fundamentally controlled by two dominant factors originating from the ortho-dibromo substitution pattern: steric hindrance and electronic effects.

Steric Hindrance: The Ortho-Effect in Action

The most immediate consequence of the 2,6-disubstitution is profound steric shielding of the benzylic center. The large van der Waals radii of the bromine atoms physically obstruct the approach of reagents to both the hydroxyl group and the benzylic carbon.

This steric retardation has significant mechanistic implications:

-

Reduced Reaction Rates: For reactions requiring direct nucleophilic attack at the benzylic carbon (S_N2 reactions) or association of a bulky reagent with the hydroxyl group (e.g., certain oxidants), the rate is significantly diminished compared to less hindered benzyl alcohols.[4][5]

-

Influence on Conformational Preference: The bulky ortho substituents can influence the rotational conformation of the -CH₂OH group, potentially affecting its interaction with the π-system of the ring and its accessibility to reagents.[6]

The following diagram illustrates the logical relationship between the structural features and their impact on reactivity.

Sources

- 1. appchemical.com [appchemical.com]

- 2. labsolu.ca [labsolu.ca]

- 3. (2,4-Dibromophenyl)methanol | 666747-06-4 [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

(2,6-Dibromophenyl)methanol: A Versatile Architectural Element for Advanced Synthesis

A Senior Application Scientist's In-depth Technical Guide

Introduction: In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (2,6-Dibromophenyl)methanol, a sterically hindered and dihalogenated benzyl alcohol, emerges as a highly versatile and underutilized building block with significant potential across medicinal chemistry, materials science, and catalysis. The presence of two ortho-bromo substituents profoundly influences the reactivity of both the benzylic alcohol and the aromatic ring, offering a unique platform for selective chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature, and its structural characteristics are well-defined.[1][2]

| Property | Value |

| CAS Number | 1013031-65-6 |

| Molecular Formula | C₇H₆Br₂O |

| Molecular Weight | 265.93 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Spectroscopic Characterization:

While a publicly available, experimentally verified high-resolution spectrum of this compound is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.5 (d, 2H) | Aromatic CH |

| ~7.0 (t, 1H) | Aromatic CH |

| ~4.8 (s, 2H) | CH₂ |

| Variable (br s, 1H) | OH |

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods, primarily involving the reduction of a corresponding carbonyl compound.

Diagram of Synthetic Pathways:

Caption: Synthetic routes to this compound.

Protocol 1: Reduction of 2,6-Dibromobenzaldehyde

This is often the most direct and high-yielding approach.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,6-dibromobenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is exothermic and may cause bubbling.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its hydroxyl group and the two bromine atoms on the aromatic ring.

Reactions at the Hydroxyl Group

The benzylic alcohol functionality can undergo standard transformations such as oxidation, etherification, and esterification.

Diagram of Hydroxyl Group Reactivity:

Caption: Reactivity of the hydroxyl group.

Protocol 2: Oxidation to 2,6-Dibromobenzaldehyde

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a suspension of an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a suitable solvent like dichloromethane (DCM).

-

Substrate Addition: Add a solution of this compound in DCM to the oxidant suspension.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the oxidant.

-

Purification: Concentrate the filtrate and purify the resulting aldehyde by column chromatography.

Cross-Coupling Reactions at the C-Br Bonds

The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The steric hindrance from the ortho-substituents can influence the reaction conditions required.

Diagram of Cross-Coupling Pathways:

Caption: Cross-coupling potential of this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming biaryl structures.[3][4]

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours, monitoring by TLC.

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Protocol 4: Sonogashira Coupling

This reaction is used to introduce alkyne functionalities.[5][6][7][8][9]

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1 eq for mono-coupling, 2.2 eq for di-coupling).

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.

Potential Research Applications

Medicinal Chemistry: Scaffolding for Bioactive Molecules

The diaryl- or aryl-alkynyl methanol core structure that can be accessed from this compound is a privileged scaffold in medicinal chemistry. The steric hindrance imposed by the 2,6-substituents can be exploited to create molecules with specific conformational preferences, potentially leading to enhanced binding affinity and selectivity for biological targets. For instance, bromophenol derivatives have shown promise as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[10] The synthesis of diaryl methanes from related brominated phenylmethanols provides a direct blueprint for utilizing this compound in the generation of compound libraries for drug discovery.[11][12][13][14][15][16]

Diagram of a Potential Drug Discovery Workflow:

Caption: Workflow for drug discovery applications.

Materials Science: Building Blocks for Functional Materials

The rigid and well-defined geometry of the di-substituted phenyl ring makes this compound an attractive precursor for the synthesis of novel organic materials. Through cross-coupling reactions, extended π-conjugated systems can be constructed, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[17] The hydroxyl group provides a handle for further functionalization or for tuning the solubility and processing properties of the resulting materials.

Ligand Synthesis for Homogeneous Catalysis

The 2,6-disubstituted phenyl motif is a common feature in bulky ligands used in homogeneous catalysis. By transforming the hydroxyl group into a coordinating functionality (e.g., a phosphine or an N-heterocyclic carbene precursor) and utilizing the bromine atoms for further elaboration, novel ligands with unique steric and electronic properties can be designed. These ligands could find applications in a variety of catalytic transformations.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][18][19][20]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[18][19][20]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[2][18][19]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air.[18][19]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound represents a powerful and versatile building block for organic synthesis. Its unique combination of a reactive benzylic alcohol and two sterically encumbered, cross-coupling-amenable bromine atoms provides a rich platform for the construction of diverse and complex molecular targets. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers and scientists to unlock the full potential of this valuable synthetic intermediate in their own research endeavors.

References

-

Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC - NIH. [Link]

-

This compound | 1013031-65-6 | C7H6Br2O - Appchem. Appchem. [Link]

-

Grignard Reaction. University of Michigan-Dearborn. [Link]

-

-

The Grignard Reaction. UCLA Chemistry and Biochemistry. [Link]

-

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds - RCSI Repository. RCSI Repository. [Link]

-

Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed. PubMed. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

-

Safety Data Sheet - SynZeal. SynZeal. [Link]

-

Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. PMC - NIH. [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Grignard Reaction – Beyond Labz Virtual ChemLab Activity - Chemistry Connected. Chemistry Connected. [Link]

-

2,6-DIBROMOBENZOIC ACID 601-84-3 wiki. Molbase. [Link]

-

Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers - ResearchGate. ResearchGate. [Link]

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC - NIH. PMC - NIH. [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. Indian Academy of Sciences. [Link]

-

2,6-dibromobenzoic acid (C7H4Br2O2) - PubChemLite. PubChemLite. [Link]

-

2,6-dibromobenzoic acid - Stenutz. Stenutz. [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - NIH. NIH. [Link]

- CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents.

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. PMC - NIH. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Bentham Science. [Link]

-

Suzuki cross-coupling reaction - YouTube. YouTube. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. NIH. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. [Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH. PMC - NIH. [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. synzeal.com [synzeal.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. angenechemical.com [angenechemical.com]

- 20. labsolu.ca [labsolu.ca]

Solubility of (2,6-Dibromophenyl)methanol in common organic solvents

An In-depth Technical Guide to the Solubility of (2,6-Dibromophenyl)methanol in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and formulation. This compound is a crucial building block in organic synthesis, and its solubility characteristics dictate solvent selection for reactions, purification, and formulation processes. This guide provides a comprehensive technical overview of the solubility of this compound. It begins with a theoretical framework grounded in physical chemistry, followed by a predictive analysis of its solubility in a range of common organic solvents based on its molecular structure. A detailed, field-proven experimental protocol for quantitative solubility determination via the shake-flask method is provided, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction: The Significance of Solubility

In the landscape of pharmaceutical and chemical research, solubility is not merely a physical property; it is a critical parameter that influences a compound's journey from discovery to application. For a key synthetic intermediate like this compound, a precursor in various synthetic pathways, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, inefficient purification, and difficulties in formulation, ultimately impacting yield, purity, and bioavailability of the final product.

This guide serves as a senior-level resource, moving beyond simple data points to explain the underlying principles that govern the solubility of this compound. By understanding the "why" behind its behavior in different solvents, scientists can make more informed decisions, troubleshoot issues proactively, and streamline their development workflows.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful simplification of these complex interactions. For this compound, three primary factors dictate its solubility: polarity, hydrogen bonding, and molecular structure.

-

Polarity and the "Like Dissolves Like" Principle : Polarity is a measure of the separation of electric charge within a molecule. Solvents are broadly classified as polar or nonpolar. Polar solvents have large dipole moments and high dielectric constants, allowing them to effectively solvate polar solutes and ions.[1] Nonpolar solvents have low dipole moments and dielectric constants and are better at dissolving nonpolar solutes. The solubility of a compound is maximized when its polarity matches that of the solvent.

-

Hydrogen Bonding : The presence of a hydroxyl (-OH) group in this compound makes it capable of acting as both a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). Hydrogen bonds are strong dipole-dipole interactions that significantly influence solubility.[2] Solvents that can also engage in hydrogen bonding (protic solvents like alcohols and water) are generally good candidates for dissolving compounds with hydrogen bonding capabilities.

-

Molecular Structure : The overall size and shape of a molecule affect how easily it can be surrounded by solvent molecules. The bulky bromine atoms on the phenyl ring of this compound increase its molecular weight and surface area, which can influence its solubility compared to simpler alcohols.

Molecular Profile of this compound

To predict the solubility of this compound, we must analyze its structural features:

-

The Hydroxyl Group (-CH₂OH) : This is the primary polar and protic feature of the molecule. It is capable of forming strong hydrogen bonds, suggesting good solubility in polar protic solvents.

-

The Dibromophenyl Ring : The benzene ring itself is nonpolar and lipophilic. The two bromine atoms are large and electron-withdrawing, which adds to the molecule's overall molecular weight and van der Waals surface area. This large, nonpolar portion of the molecule suggests that it will have some affinity for nonpolar solvents.

Comparative Analysis: Compared to benzyl alcohol (logP of 1.1), this compound is expected to be less soluble in polar solvents like water due to the two large, hydrophobic bromine atoms. However, its hydroxyl group should still allow for some solubility in polar protic solvents.

Compared to 2,6-dibromophenol (logP of 3.36), this compound has a more flexible -CH₂OH group, which may slightly reduce the steric hindrance for hydrogen bonding compared to the phenol's -OH group being directly attached to the sterically crowded ring.[5]

Diagram 1: Chemical Structure and Key Interaction Sites of this compound

Caption: Structure of this compound highlighting key interaction sites.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles and the molecular profile, the following table provides a qualitative prediction of the solubility of this compound. These predictions should be confirmed experimentally using the protocol in Section 5.

| Solvent | Classification | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 1.9 | Sparingly Soluble | The large dibromophenyl group provides some nonpolar character, but the polar hydroxyl group will limit solubility in this alkane. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Moderately Soluble | Pi-pi stacking interactions between the aromatic rings of toluene and the solute may enhance solubility compared to hexane. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Soluble | DCM is a good solvent for moderately polar compounds. It can interact via dipole-dipole forces without interfering with H-bonds. |

| Diethyl Ether | Polar Aprotic | 4.3 | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, but its overall polarity is low. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Soluble | Its polarity and ability to accept hydrogen bonds make it a versatile solvent for compounds with mixed polarity. |

| Acetone | Polar Aprotic | 21.0 | Highly Soluble | A strong hydrogen bond acceptor with significant polarity, capable of solvating both the polar and nonpolar parts of the molecule. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderately Soluble | Highly polar, but its ability to disrupt the solute's self-associated hydrogen bonds might be less effective than protic solvents. |

| Isopropanol | Polar Protic | 19.9 | Highly Soluble | As a polar protic solvent, it can engage in hydrogen bonding as both a donor and acceptor, effectively solvating the -OH group. |

| Ethanol | Polar Protic | 24.6 | Highly Soluble | Similar to isopropanol, its polar protic nature makes it an excellent solvent for this compound. |

| Methanol | Polar Protic | 32.7 | Highly Soluble | The most polar of the common alcohols, it is expected to be a very effective solvent due to strong hydrogen bonding interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly Soluble | A very strong hydrogen bond acceptor and highly polar solvent, known for its ability to dissolve a wide range of compounds. |

| Water | Polar Protic | 80.1 | Insoluble | Despite its ability to hydrogen bond, the large, lipophilic dibromophenyl moiety is expected to dominate, leading to very low aqueous solubility. |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental method is crucial. The Shake-Flask Method , as recommended by OECD and ICH guidelines, is the gold standard for determining the thermodynamic solubility of a compound.[6][7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Diagram 2: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Step-by-step workflow for the OECD/ICH-compliant shake-flask method.

Step-by-Step Procedure

-

Preparation :

-

Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg per 1-2 mL of solvent.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments (i.e., ensuring the concentration does not increase between 24 and 48 hours).[6]

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the larger particles settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid. This step is critical to avoid transferring solid particles during sampling.

-

-

Sampling and Filtration :

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial. The first few drops should be discarded to saturate the filter membrane.

-

-

Analysis (HPLC-UV) :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

-

Dilute the filtered sample solution with a known factor to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Record the peak area from the UV chromatogram.

-

-

Data Calculation :

-

Plot the peak area of the standards versus their known concentrations to generate a linear regression calibration curve.

-

Use the equation of the line to determine the concentration of the diluted sample.

-

Multiply the result by the dilution factor to calculate the final solubility of this compound in the solvent. Report the value in mg/mL or mol/L at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and provides a valuable resource for process development.

Table for Quantitative Solubility Data

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Diethyl Ether | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Isopropanol | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Water | 25 |

Safety and Handling

This compound should be handled in accordance with good laboratory practices. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry place.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Consult the specific Safety Data Sheet (SDS) for the material before use.

Diagram 3: Solvent Classification Logic

Caption: Decision tree for classifying common organic solvents.

Conclusion

The solubility of this compound is a complex interplay of its polar hydroxyl group and its large, lipophilic dibromophenyl ring. This dual nature predicts high solubility in polar solvents, particularly those capable of hydrogen bonding like alcohols (methanol, ethanol) and highly polar aprotic solvents (acetone, DMSO). Conversely, its solubility is expected to be limited in nonpolar alkanes like hexane and extremely low in water. The provided theoretical framework allows for rational solvent selection, while the detailed shake-flask protocol offers a robust method for obtaining the precise, quantitative data required for demanding applications in research and development. This integrated approach of prediction and rigorous experimental validation empowers scientists to handle and utilize this important chemical intermediate with confidence and efficiency.

References

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Legislation.gov.uk. a.6. water solubility. [Link]

-

QuickTakes. Student Question : How does hydrogen bonding affect the properties of organic compounds? [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions? [Link]

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ICH. ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

PubChem. 2,6-Dibromophenol. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

PubChem. 2-Bromobenzyl alcohol. [Link]

-

Boron Molecular. (2-amino-3,5-dibromophenyl)methanol. [Link]

-

PubChem. 2,4-Dichlorobenzyl alcohol. [Link]

-

ResearchGate. K values of 2,6-dichlorobenzyl alcohol ± σ (N = 3) as function of... [Link]

-

CAS Common Chemistry. Benzyl alcohol. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. capa.org.tw [capa.org.tw]

- 8. oecd.org [oecd.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. pharmaguru.co [pharmaguru.co]

Literature review of (2,6-Dibromophenyl)methanol synthetic routes

An In-depth Technical Guide to the Synthetic Routes of (2,6-Dibromophenyl)methanol

For the modern researcher and drug development professional, the efficient and reliable synthesis of key chemical building blocks is paramount. This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its disubstituted phenyl ring offers a versatile scaffold for further functionalization, making the development of robust synthetic pathways to this compound a topic of significant interest.

This technical guide provides a comprehensive review of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a comparative analysis to aid in route selection for specific research and development needs.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical transformations. The most prevalent and well-documented methods involve the reduction of a corresponding carbonyl compound or the formation of the hydroxymethyl group on a pre-functionalized aromatic ring. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Here, we will explore two principal and field-proven synthetic pathways:

-

Route 1: Direct Reduction of 2,6-Dibromobenzaldehyde. This is arguably the most straightforward approach, capitalizing on the selective reduction of an aldehyde to a primary alcohol.

-

Route 2: A Two-Step Synthesis from 1,3-Dibromobenzene. This method involves the initial formation of 2,6-dibromobenzaldehyde via ortho-lithiation, followed by an in-situ or subsequent reduction.

A third, less commonly documented but mechanistically plausible approach, the Grignard Reaction , will also be discussed as a potential alternative.

Route 1: Selective Reduction of 2,6-Dibromobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, this method stands out for its high efficiency and selectivity. The starting material, 2,6-dibromobenzaldehyde, is commercially available, making this a convenient option for many laboratories.[3]

Underlying Chemistry: The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideally suited for the conversion of aldehydes and ketones to their corresponding alcohols.[4][5] Its chemoselectivity is a key advantage; it will not typically reduce other functional groups such as esters, amides, or carboxylic acids under standard conditions.[4][6]

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5] This initial attack forms an alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous or acidic workup, yields the final primary alcohol.[4][6]

Experimental Protocol: A Validated Approach

The following protocol is a representative procedure for the sodium borohydride reduction of 2,6-dibromobenzaldehyde.

Materials:

-

2,6-Dibromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

Step-by-Step Procedure:

-

Dissolution: Dissolve 2,6-dibromobenzaldehyde in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar. The reaction is typically performed at a concentration that allows for efficient stirring.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This helps to moderate the reaction rate and prevent potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature for a designated period, often 30 minutes to 2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot.[7]

-

Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until the solution is slightly acidic.[8] This step should be performed in the ice bath as the quenching process can be exothermic.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.[8] Perform multiple extractions to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic layers and wash with water and then with a brine solution to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.[6]

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of the Workflow

Caption: Two-step synthesis of this compound from 1,3-dibromobenzene.

Alternative Synthetic Approaches: The Grignard Reaction

While the reduction of 2,6-dibromobenzaldehyde and the ortho-lithiation of 1,3-dibromobenzene represent the most robust and well-documented synthetic routes, other methods are mechanistically feasible. The Grignard reaction, a cornerstone of C-C bond formation, presents a potential alternative. [9][10][11] A plausible Grignard-based synthesis would involve the reaction of a Grignard reagent, formed from 1,3-dibromobenzene, with formaldehyde. [12]However, the formation of the Grignard reagent from 1,3-dibromobenzene can be challenging and may lead to a mixture of products. An alternative Grignard approach could involve the reaction of methylmagnesium bromide with 2,6-dibromobenzaldehyde, followed by oxidation, but this is a more circuitous route.

Due to the lack of specific, high-yielding protocols in the current literature for this particular target, the Grignard approach is considered less reliable than the previously detailed methods.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Reduction of Aldehyde | Route 2: Synthesis from 1,3-Dibromobenzene |

| Starting Material | 2,6-Dibromobenzaldehyde | 1,3-Dibromobenzene |

| Number of Steps | 1 | 2 |

| Key Reagents | NaBH₄, Ethanol/Methanol | n-BuLi, Diisopropylamine, THF, DMF, NaBH₄ |

| Reaction Conditions | Mild (0-25 °C) | Cryogenic (-78 °C) for lithiation |

| Advantages | High yield, high selectivity, simple procedure, commercially available starting material. | Utilizes a cheaper starting material, good overall yield. |

| Disadvantages | Starting material can be expensive. | Requires anhydrous and inert conditions, use of pyrophoric reagents (n-BuLi). |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the direct reduction of 2,6-dibromobenzaldehyde using sodium borohydride. This method offers high yields, operational simplicity, and mild reaction conditions, making it an excellent choice for both small-scale research and larger-scale production.

For laboratories where cost is a primary concern and the necessary equipment for handling air- and moisture-sensitive reagents is available, the two-step synthesis from 1,3-dibromobenzene provides a viable and economical alternative. While other methods such as the Grignard reaction are theoretically possible, they are less developed for this specific target and may present significant synthetic challenges. The selection of the optimal synthetic route will ultimately depend on the specific constraints and objectives of the research or development program.

References

- Grignard Reaction. (n.d.).

- Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.).

- US7786180B2 - Methanol synthesis - Google Patents. (n.d.).

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12).

- Carbonyl Reduction: NaBH4, Mechanism & Procedure - Studylib. (n.d.).